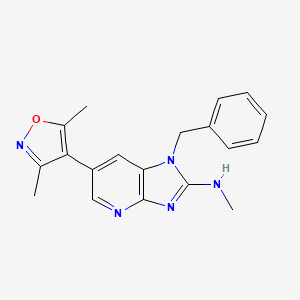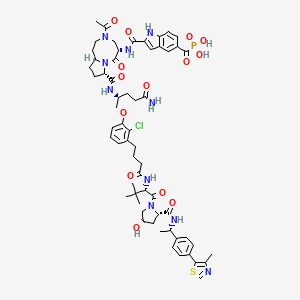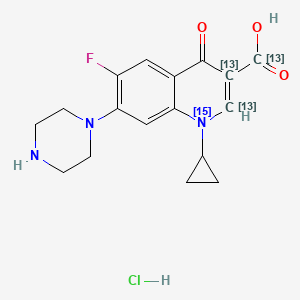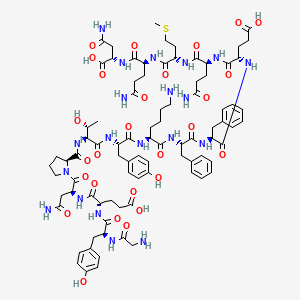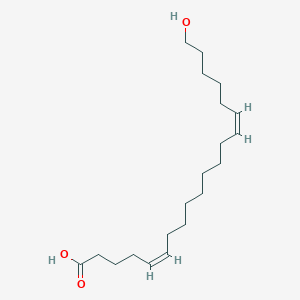
5,14-Hedge
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,14-Hedge involves the conjugation of 20-hydroxyeicosa-5,14-dienoic acid with glycine. The reaction typically requires the activation of the carboxyl group of 20-hydroxyeicosa-5,14-dienoic acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated ester is then reacted with glycine to form the final product .
Industrial Production Methods
This includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
5,14-Hedge primarily undergoes reactions typical of carboxylic acids and amides. These include:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the eicosa-5,14-dienoic acid moiety can be reduced to single bonds.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
5,14-Hedge has been extensively studied for its potential therapeutic applications, particularly in the context of septic shock. It has been shown to prevent vascular hyporeactivity, hypotension, tachycardia, inflammation, and mortality in rodent models of septic shock . Additionally, it has applications in:
Chemistry: As a model compound for studying the effects of 20-hydroxyeicosatetraenoic acid analogs.
Biology: Investigating the role of 20-hydroxyeicosatetraenoic acid in various physiological processes.
Medicine: Potential therapeutic agent for conditions involving vascular dysfunction and inflammation.
Mecanismo De Acción
The mechanism of action of 5,14-Hedge involves the downregulation of the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway. This pathway is crucial in the inflammatory response, and its inhibition by this compound leads to reduced inflammation and improved vascular reactivity. Additionally, this compound affects the expression levels of circulating microRNAs such as miR-150, miR-223, and miR-297, which are involved in the regulation of inflammation and vascular function .
Comparación Con Compuestos Similares
5,14-Hedge is unique in its ability to mimic the effects of 20-hydroxyeicosatetraenoic acid while providing stability and resistance to metabolic degradation. Similar compounds include:
20-Hydroxyeicosatetraenoic acid (20-HETE): The endogenous counterpart of this compound.
20-Hydroxyeicosa-6,15-dienoic acid: A competitive antagonist of 20-hydroxyeicosatetraenoic acid.
20-5,14-Hedge: Another synthetic analog with similar protective effects against ischemic reperfusion injury
These compounds share structural similarities but differ in their stability, metabolic resistance, and specific biological effects.
Propiedades
Fórmula molecular |
C20H36O3 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(5Z,14Z)-20-hydroxyicosa-5,14-dienoic acid |
InChI |
InChI=1S/C20H36O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h7,9-10,12,21H,1-6,8,11,13-19H2,(H,22,23)/b9-7-,12-10- |
Clave InChI |
OSXBQXPUGBCPNS-GEHMVYPESA-N |
SMILES isomérico |
C(CCC/C=C\CCCCCO)CCC/C=C\CCCC(=O)O |
SMILES canónico |
C(CCCC=CCCCCCO)CCCC=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
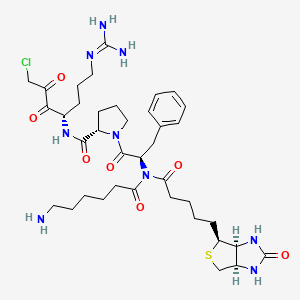
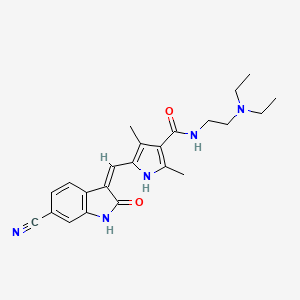
![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)

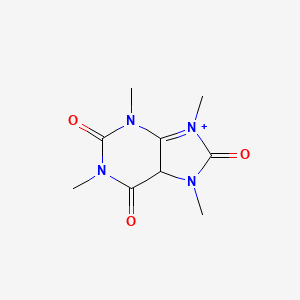

![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)
